molecular formula C9H19N3O B2803356 N'-hydroxy-4-(piperidin-1-yl)butanimidamide CAS No. 364602-51-7

N'-hydroxy-4-(piperidin-1-yl)butanimidamide

Cat. No.: B2803356
CAS No.: 364602-51-7
M. Wt: 185.271
InChI Key: UUIRQFMZIGGUJL-UHFFFAOYSA-N
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Description

N'-Hydroxy-4-(piperidin-1-yl)butanimidamide is an amidoxime derivative characterized by a butanimidamide backbone linked to a piperidine ring. Its molecular formula is C10H21N3O, with a molecular weight of 199.23 g/mol . Structural data, including SMILES and InChI, have been reported, and collision cross-section (CCS) values for various adducts (e.g., [M+H]⁺: 148.0 Ų) provide insights into its ion mobility characteristics .

Properties

IUPAC Name

N'-hydroxy-4-piperidin-1-ylbutanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c10-9(11-13)5-4-8-12-6-2-1-3-7-12/h13H,1-8H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIRQFMZIGGUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CCC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Heterocyclic Modifications

Piperidine vs. Piperazine Derivatives
  • N'-Hydroxy-2-(piperazin-1-yl)butanimidamide (C8H18N4O, MW 186.26 g/mol) replaces the piperidine ring with a piperazine group.
  • N'-Hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide (C10H21N3O, MW 199.23 g/mol) introduces a methyl group on the piperidine ring, enhancing lipophilicity (predicted LogP ~1.3) and possibly improving membrane permeability .
Aromatic vs. Aliphatic Backbones
  • N'-Hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide (C7H6F3N3O, MW 205.14 g/mol) features a pyridine ring with a trifluoromethyl group, which enhances metabolic stability and electron-withdrawing effects, contrasting with the electron-donating piperidine in the target compound .

Physicochemical Properties

Compound Name Molecular Formula MW (g/mol) LogP Solubility (Water) Key Structural Features
N'-Hydroxy-4-(piperidin-1-yl)butanimidamide C10H21N3O 199.23 ~1.3* Moderate† Piperidine, amidoxime
N'-Hydroxy-2-(piperazin-1-yl)butanimidamide C8H18N4O 186.26 ~0.8* High‡ Piperazine, increased basicity
N'-Hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide C7H6F3N3O 205.14 ~1.5* Low§ Pyridine, CF3 group
BGP-15 (Nicotinic amidoxime derivative) C14H22N4O2·2HCl 351.27 N/A 28 mg/mL Piperidine, hydroxylpropoxy chain

*Predicted based on analogs ; †Inferred from amidoxime solubility trends ; ‡Piperazine’s high basicity improves solubility; §Trifluoromethyl reduces solubility .

Antiproliferative Activity

For example, compound 13 (a bis-amidoxime triazole derivative) demonstrated efficacy in antiproliferative assays, highlighting the role of the amidoxime group in interacting with cellular targets like kinases or DNA . The piperidine moiety in this compound may enhance blood-brain barrier penetration compared to polar piperazine analogs .

Ion Mobility and Collision Cross-Section (CCS)

CCS values for N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide adducts ([M+H]⁺: 148.0 Ų, [M+Na]⁺: 155.5 Ų) indicate compact gas-phase structures, useful for mass spectrometry-based identification . Comparatively, aromatic analogs like the thiazole-containing compound (MW 263.32 g/mol) may exhibit larger CCS values due to extended conformations .

Biological Activity

N'-hydroxy-4-(piperidin-1-yl)butanimidamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its role in various pharmacological activities. The presence of the hydroxy group and the butanimidamide moiety contributes to its unique properties, making it a candidate for further biological evaluation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Binding : It has been suggested that this compound can bind to neurotransmitter receptors, influencing neuronal signaling pathways .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antiproliferative Effects

Studies have shown that derivatives related to this compound can demonstrate antiproliferative effects on cancer cell lines. For instance, compounds with similar structural features have been reported to inhibit histone deacetylases (HDACs), leading to reduced proliferation in colon carcinoma cells .

Neuroprotective Potential

Given its interaction with neurotransmitter receptors, there is potential for neuroprotective applications. Compounds in this class have shown promise in modulating pathways associated with neurodegenerative diseases.

Data Summary Table

Activity Target Effect Reference
AntiproliferativeHCT-116 colon carcinoma cellsInhibition of cell growth
Enzyme InhibitionVarious metabolic enzymesModulation of metabolic pathways
Receptor InteractionNeurotransmitter receptorsPotential neuroprotective effects

Case Study 1: Anticancer Activity

A study exploring the effects of N'-hydroxy derivatives on cancer cell lines demonstrated significant antiproliferative activity. The structure-activity relationship (SAR) indicated that modifications to the piperidine ring could enhance efficacy against specific cancer types .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective potential of related compounds. These studies highlighted how receptor binding could lead to protective signaling cascades in neuronal cells, suggesting therapeutic applications for neurodegenerative conditions.

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